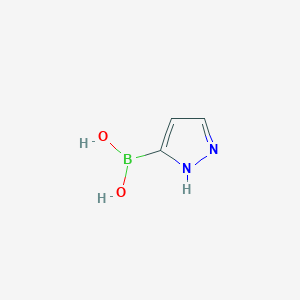

Pyrazole-3-boronic acid

Description

The exact mass of the compound 1H-Pyrazol-3-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1H-pyrazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUWPDLMDVINSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460052 | |

| Record name | 1H-Pyrazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-63-3 | |

| Record name | 1H-Pyrazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrazole-3-boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining the aromatic pyrazole ring with the reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, particularly in drug discovery as a kinase inhibitor.

Physical and Chemical Properties

This compound is typically a white to off-white solid. It is soluble in water and should be stored in a cool, dry place under an inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₅BN₂O₂ | [2] |

| Molecular Weight | 111.89 g/mol | [2] |

| Melting Point | 85-88 °C | [2] |

| Boiling Point | 430.4±37.0 °C (Predicted) | [2] |

| pKa | 8.58±0.53 (Predicted) | [2] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in water | [1] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [2] |

Synthesis and Characterization

A general and efficient method for the synthesis of this compound involves the lithiation of an N-protected pyrazole followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Toluene

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.5 equivalents) to the cooled solution, maintaining the temperature below -70 °C.

-

After stirring for a period, add triisopropyl borate (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to stir at -70 °C for 1 hour, then slowly warm to room temperature over 4 hours.

-

Quench the reaction by the slow addition of 2M HCl.

-

Remove the THF under reduced pressure.

-

Adjust the pH of the aqueous residue to 6 with 1M NaOH, which should induce the precipitation of the product.

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with toluene and petroleum ether.

-

Further purify the product by grinding with ethyl acetate to yield this compound as a white solid.[2]

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the protons on the pyrazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants are characteristic of the pyrazole ring structure.

-

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atom attached to the boron atom typically shows a characteristic chemical shift.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretching of the boronic acid and the N-H stretching of the pyrazole ring.

-

Chemical Reactivity and Applications

The boronic acid functional group of this compound makes it a key participant in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl halides to synthesize more complex pyrazole derivatives.[5][6][7][8]

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Role in Drug Discovery: Janus Kinase (JAK) Inhibition

Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors in drug discovery.[9][10] Specifically, derivatives of this compound have been investigated as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling pathways.[11] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[11][12]

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a primary route for signal transduction for numerous cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[11][12] Pyrazole-based inhibitors can interfere with this process, often by competing with ATP for the kinase's active site, thereby blocking the downstream signaling cascade.

References

- 1. 1H-Pyrazole-3-boronic acid hydrate, 95% | Fisher Scientific [fishersci.ca]

- 2. This compound | 376584-63-3 [chemicalbook.com]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazol-3-ylboronic acid hydrate | Sigma-Aldrich [sigmaaldrich.com]

- 9. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazole-3-boronic acid CAS number and structure

An In-depth Technical Guide to Pyrazole-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, incorporating both a pyrazole ring and a boronic acid functional group, makes it an invaluable reagent for forming carbon-carbon and carbon-heteroatom bonds. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target interactions.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Properties

This compound is commercially available, primarily as a hydrate or a hydrochloride salt. The most commonly referenced form is the free boronic acid.

-

Chemical Name: (1H-Pyrazol-3-yl)boronic acid[4]

-

Molecular Formula: C₃H₅BN₂O₂[5]

-

Molecular Weight: 111.89 g/mol [5]

The chemical structure of this compound is characterized by a five-membered pyrazole ring substituted with a boronic acid group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 111.90 g/mol (anhydrous basis) | |

| Appearance | White to very pale pink powder or crystalline powder | [8] |

| Melting Point | 88-93 °C | |

| SMILES | OB(O)c1cc[nH]n1 | |

| InChI Key | NEUWPDLMDVINSN-UHFFFAOYSA-N | [4][8] |

| Storage Temperature | 2-8°C |

Table 2: Computational Data for this compound

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 69.14 Ų | [4] |

| Consensus Log Po/w | -1.27 | [4] |

| Number of H-bond Acceptors | 3 | [4] |

| Number of H-bond Donors | 3 | [4] |

| Number of Rotatable Bonds | 1 | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through the lithiation of a protected pyrazole followed by reaction with a borate ester. The following is a detailed protocol based on reported literature.[4][5]

General Synthesis of 1H-Pyrazole-3-boronic acid

This protocol describes the synthesis from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Materials:

-

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

-

Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexane)

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (NaOH)

-

Toluene

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol) in tetrahydrofuran (50 mL).[5]

-

Cool the solution to -78 °C.[5]

-

Slowly add n-butyllithium (33 mL, 2.5 M hexane solution, 82.5 mmol) to the solution while maintaining the temperature at -78 °C.[5]

-

Following the addition of n-BuLi, add triisopropyl borate (12.7 mL, 55 mmol) dropwise, ensuring the reaction temperature does not exceed -70 °C.[5]

-

Stir the reaction mixture at -70 °C for 1 hour.[5]

-

Allow the mixture to slowly warm to room temperature over a period of 4 hours.[5]

-

Quench the reaction by adding 2M hydrochloric acid.[5]

-

Remove the solvent under vacuum.[5]

-

Adjust the pH of the remaining mixture to 6 using 1M sodium hydroxide solution, which should induce the formation of a precipitate.[5]

-

Collect the precipitate by filtration.[5]

-

Wash the collected solid sequentially with toluene and petroleum ether.[5]

-

Grind the solid with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid (2.7 g, 48% yield). The product can be used in subsequent reactions without further purification.[5]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for creating C-C bonds, enabling the synthesis of complex substituted pyrazoles which are key intermediates for pharmaceuticals and advanced materials.[1][10][11] The pyrazole scaffold is present in numerous FDA-approved drugs for treating cancer, HIV, and inflammatory diseases.[2]

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura coupling reaction enables the synthesis of aryl-substituted pyrazoles by coupling this compound with various aryl halides.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides an example of using this compound to synthesize a thiazole derivative.

Materials:

-

2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide

-

1H-pyrazole-3-boronic acid (referred to as 1H-pyrazole-5-boronic acid in the source)[4]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide (2.0 g, 6.43 mmol), 1H-pyrazole-3-boronic acid (1.44 g, 12.9 mmol), tetrakis(triphenylphosphine)palladium(0) (0.74 g, 0.643 mmol), and potassium carbonate (2.67 g, 19.3 mmol).[4]

-

Add toluene (30 mL), water (10 mL), and ethanol (10 mL) to the vessel.[4]

-

Degas the resulting mixture three times.[4]

-

Heat the reaction mixture to 100 °C for 16 hours.[4]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).[4]

-

Wash the organic phase with brine (2 x 100 mL).[4]

-

Dry the organic phase with sodium sulfate (Na₂SO₄) and evaporate the solvent.[4]

-

Purify the residue using preparative thin-layer chromatography (silica gel, ethyl acetate:hexane, 1:1) to yield the final product, 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid benzylamide.[4]

Logical Relationships in Synthesis and Application

The utility of this compound stems from a logical progression: its synthesis provides a key intermediate, which then participates in versatile coupling reactions to generate a wide array of complex molecules. These molecules are subsequently screened for biological activity, potentially leading to new drug candidates.

Caption: Logical workflow from synthesis to drug discovery involving this compound.

Conclusion

This compound is a cornerstone reagent for the synthesis of substituted pyrazoles, a class of compounds with significant therapeutic potential. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. The detailed protocols and workflows provided in this guide offer a practical framework for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. This compound | 376584-63-3 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 376584-63-3|(1H-Pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Pyrazole-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3-boronic acid is a versatile building block in medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing information on closely related analogs and provides detailed, adaptable experimental protocols for determining these critical physicochemical properties.

Introduction

The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a boronic acid group at the 3-position of the pyrazole ring provides a reactive handle for carbon-carbon bond formation, enabling the construction of diverse molecular architectures. However, the successful application of this compound is intrinsically linked to its solubility in various solvent systems and its stability under different experimental and storage conditions. This guide aims to provide a thorough understanding of these parameters, offering both a summary of available data and practical methodologies for in-house determination.

Solubility of this compound

2.1. General Solubility Characteristics

This compound is a polar molecule containing both a hydrogen-bond donating (N-H of the pyrazole and B-OH groups) and accepting (N and O atoms) functionalities. This structure suggests at least moderate solubility in polar protic and aprotic solvents. One source indicates that this compound is soluble in water[1]. Another source provides a calculated aqueous solubility of 44.4 mg/mL[2]. The parent compound, 1H-pyrazole, is noted to be more soluble in organic solvents such as ethanol, methanol, and acetone[3].

2.2. Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that this data is limited and further experimental determination is highly recommended.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | Not Specified | 44.4 | Calculated | [2] |

| Water | Not Specified | Soluble | Qualitative | [1] |

2.3. Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining the solubility of a compound in various solvents is the dynamic (polythermal) method. This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

2.3.1. Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) (high purity, anhydrous where necessary)

-

Analytical balance (precision ± 0.1 mg)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (e.g., oil bath or heating block)

-

Calibrated thermometer or thermocouple (precision ± 0.1 °C)

2.3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to the vial to achieve a known concentration.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Measurement: Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).

-

Visually monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the solubility temperature for that specific concentration.

-

Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility (in mg/mL or mol/L) against the corresponding dissolution temperature (°C) to generate a solubility curve.

2.3.3. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of boronic acids is a critical consideration for their storage, handling, and use in chemical reactions. They are known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

3.1. General Stability Profile

-

Hydrolysis: Boronic acids can undergo hydrolysis, particularly at high pH, to form the corresponding boronate anion, which can be more reactive towards protodeboronation (cleavage of the C-B bond)[4][5].

-

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols[6]. This can be a significant degradation pathway, especially in the presence of oxidizing agents or under photocatalytic conditions[7].

-

Thermal Decomposition: The pyrazole ring itself is a relatively stable aromatic system. However, studies on nitropyrazoles indicate that thermal decomposition can occur at elevated temperatures, with the initial steps involving intermolecular hydrogen shifts or cleavage of substituents[8][9][10]. A study on a pyrazole-derived methacrylate polymer showed initial decomposition temperatures ranging from 216.3 °C to 243.5 °C[11].

-

Photostability: As aromatic compounds, pyrazole derivatives may be susceptible to photodegradation. Following ICH guidelines for photostability testing is crucial to assess this liability[12][13][14][15][16].

3.2. Stability Data Summary

Specific quantitative stability data for this compound is scarce in the literature. The following table provides a qualitative summary based on the general behavior of related compounds.

| Condition | Stability | Potential Degradation Products |

| Aqueous (pH) | Likely less stable at high pH due to increased protodeboronation. | Pyrazole, Boric Acid |

| Oxidative Stress | Susceptible to oxidation. | 3-Hydroxypyrazole, Boric Acid |

| Thermal Stress | The pyrazole ring is generally stable, but decomposition is possible at high temperatures. | Various decomposition fragments |

| Photostability | Potential for photodegradation upon exposure to UV or visible light. | Photodegradants |

3.3. Experimental Protocols for Stability Assessment

3.3.1. Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and separating it from any potential degradation products.

3.3.1.1. Materials and Instrumentation

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3.3.1.2. Protocol Outline

-

Method Development:

-

Mobile Phase Selection: Start with a gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid for improved peak shape).

-

Wavelength Selection: Determine the UV maximum absorbance of this compound using a UV-Vis spectrophotometer.

-

Column Selection: A standard C18 column is a good starting point.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for a specified time.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV and visible light according to ICH Q1B guidelines[12][13][14][15][16].

-

-

Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

3.3.1.3. Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

3.3.2. NMR Spectroscopy for Stability Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for identifying degradation products and studying the kinetics of degradation.

3.3.2.1. Protocol Outline

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄).

-

Initial Spectrum: Acquire ¹H and ¹¹B NMR spectra of the fresh solution to serve as a baseline.

-

Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., elevated temperature in the NMR probe, addition of a base or oxidizing agent).

-

Time-course Monitoring: Acquire spectra at regular time intervals to monitor the disappearance of the parent compound signals and the appearance of new signals corresponding to degradation products.

-

Data Analysis: Integrate the peaks to determine the relative concentrations of the parent compound and degradation products over time, allowing for the calculation of degradation kinetics. ¹¹B NMR can be particularly useful for observing changes in the coordination state of the boron atom[17][18][19].

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. While specific experimental data for this compound is limited, this guide provides a framework for understanding its likely properties based on the behavior of related compounds. The detailed experimental protocols for determining solubility and assessing stability will enable researchers to generate the necessary data to support their drug discovery and development efforts. It is strongly recommended that these properties be determined experimentally for the specific grade and form of this compound being used to ensure reliable and reproducible results.

References

- 1. This compound | 376584-63-3 [chemicalbook.com]

- 2. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 16. biobostonconsulting.com [biobostonconsulting.com]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 19. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazole-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of pyrazole-3-boronic acid. It includes detailed data presented in tabular format, experimental protocols for spectral acquisition, and visual representations of the underlying principles and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of pyrazole-containing compounds in drug discovery and development.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrazole moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The introduction of a boronic acid group at the 3-position provides a reactive handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the facile synthesis of diverse and complex molecular architectures. Accurate and thorough characterization of this key intermediate by NMR spectroscopy is paramount to ensure its purity, confirm its structure, and guarantee the success of subsequent synthetic transformations.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis of polar organic molecules.

¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 12.9 (broad s) | Singlet | - | 1H | NH |

| 2 | 8.1 (broad s) | Singlet | - | 2H | B(OH)₂ |

| 3 | 7.62 | Doublet | 2.0 | 1H | H-5 |

| 4 | 6.31 | Doublet | 2.0 | 1H | H-4 |

Table 1: ¹H NMR (400 MHz, DMSO-d₆) data for this compound.

¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 139.0 | C-5 |

| 2 | 130.0 (broad) | C-3 |

| 3 | 106.5 | C-4 |

Table 2: ¹³C NMR (101 MHz, DMSO-d₆) data for this compound.

Experimental Protocols

Detailed methodologies for the preparation of samples and the acquisition of NMR spectra are crucial for obtaining high-quality, reproducible data.

Sample Preparation

-

Compound: this compound (approximately 5-10 mg) was accurately weighed.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) was added to the sample in a clean, dry vial.

-

Dissolution: The mixture was gently agitated or sonicated to ensure complete dissolution.

-

Transfer: The resulting solution was transferred to a standard 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe was used for all acquisitions.

-

Temperature: The probe temperature was maintained at 298 K.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30) was utilized.

-

Number of Scans: 16 scans were acquired to ensure an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 16 ppm was used.

-

Acquisition Time: The acquisition time was set to 4 seconds.

-

Relaxation Delay: A relaxation delay of 1 second was employed between scans.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum.

-

Number of Scans: 1024 scans were accumulated to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

Spectral Width: A spectral width of 240 ppm was used.

-

Acquisition Time: The acquisition time was approximately 1.1 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds was used.

Data Processing:

All spectra were processed using standard NMR software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening function of 0.3 Hz. Phase and baseline corrections were performed manually. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Visualization of NMR Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR characterization process.

Caption: Experimental workflow for NMR characterization.

Caption: Logical relationships in NMR data interpretation.

Conclusion

This technical guide provides a detailed and practical summary of the ¹H and ¹³C NMR characterization of this compound. The tabulated spectral data, along with the comprehensive experimental protocols, offer a reliable reference for scientists engaged in the synthesis and utilization of this important building block. The accompanying diagrams provide a clear visual representation of the NMR workflow and the logical steps involved in spectral interpretation. This information is critical for ensuring the quality and identity of this compound, thereby facilitating its effective application in the development of novel therapeutic agents.

Synthesis of Pyrazole-3-boronic Acid from 3-Bromopyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of pyrazole-3-boronic acid from the commercially available starting material, 3-bromopyrazole. The described methodology is a multi-step sequence involving protection of the pyrazole nitrogen, lithium-halogen exchange followed by borylation, and subsequent deprotection to yield the target compound. This guide provides detailed experimental protocols, tabulated spectral and physical data for key compounds, and visualizations of the chemical pathway and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Overview of the Synthetic Strategy

The synthesis of this compound from 3-bromopyrazole is most effectively achieved through a three-step process. The acidic proton on the pyrazole nitrogen interferes with the planned organometallic transformations, necessitating a protection step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent step and its straightforward removal under acidic conditions.

Following protection, a lithium-halogen exchange at low temperature using an organolithium reagent, such as n-butyllithium, generates a key 3-lithiopyrazole intermediate. This highly reactive species is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate ester.

Finally, the Boc protecting group is removed under acidic conditions, and a simple work-up procedure affords the desired this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Spectroscopic Data for 3-Bromo-1H-pyrazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂ | N/A |

| Molecular Weight | 146.97 g/mol | N/A |

| Appearance | White to pale yellow crystals | [1][2] |

| Melting Point | 60-65 °C | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.57 (d, J=2.4 Hz, 1H), 6.37 (d, J=2.4 Hz, 1H) | [1] |

| ¹³C NMR (CDCl₃, est.) | ~138 (C5), ~125 (C3-Br), ~105 (C4) | N/A |

Note: Estimated ¹³C NMR shifts are based on data for related pyrazole derivatives.

Table 2: Physical and Spectroscopic Data for 1H-Pyrazole-3-boronic acid

| Property | Value | Reference |

| Molecular Formula | C₃H₅BN₂O₂ | N/A |

| Molecular Weight | 111.90 g/mol (anhydrous) | N/A |

| Appearance | White to very pale pink powder | [3] |

| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H), 8.0 (br s, 2H, B(OH)₂), 7.6 (s, 1H), 6.3 (s, 1H) | N/A |

| ¹³C NMR (DMSO-d₆) | ~140.1 (C5), C3 not observed, ~106.2 (C4) | N/A |

| ¹¹B NMR | ~28-30 ppm (sp² Boron) | [4] |

Note: NMR data for this compound is based on typical values for pyrazole boronic acids and may vary depending on solvent and concentration. The carbon atom attached to boron is often not observed or is very broad in ¹³C NMR spectra.

Experimental Protocols

The following protocols are detailed representations of the synthetic steps. All operations involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Step 1: N-Boc Protection of 3-Bromopyrazole

This procedure protects the acidic N-H of the pyrazole ring, preventing unwanted side reactions during the lithiation step.

Reagents and Materials:

-

3-Bromo-1H-pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve 3-bromopyrazole (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) or a catalytic amount of DMAP (0.1 eq).

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at room temperature.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Lithiation and Borylation of N-Boc-3-bromopyrazole

This is the key C-C bond-forming step, where the bromine atom is replaced by a boronic ester group.

Reagents and Materials:

-

3-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Aqueous hydrochloric acid (HCl), chilled (e.g., 1 M)

Procedure:

-

Dissolve 3-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of chilled 1 M aqueous HCl.

Step 3: Deprotection and Isolation of this compound

This final step removes the Boc protecting group and isolates the target product.

Reagents and Materials:

-

Crude reaction mixture from Step 2

-

Aqueous hydrochloric acid (e.g., 4 M in dioxane or concentrated HCl)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Toluene

-

Petroleum ether or Hexanes

-

Ethyl acetate

Procedure:

-

To the quenched reaction mixture from Step 2, add a solution of 4 M HCl in dioxane or a sufficient amount of concentrated HCl to achieve a pH of approximately 1-2.[5]

-

Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Remove the organic solvents under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to approximately 6 with 1 M NaOH solution. A precipitate should form.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid sequentially with cold water, toluene, and petroleum ether to remove impurities.

-

The solid can be further purified by grinding with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and the overall experimental process.

Reaction Pathway

Caption: Multi-step synthesis of this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 3-bromopyrazole is a reliable and scalable process that provides a valuable building block for drug discovery and development. The three-step sequence of protection, lithiation-borylation, and deprotection is a well-established route for the preparation of heteroaryl boronic acids. The protocols and data provided in this guide are intended to facilitate the successful implementation of this synthesis in a research setting. Careful attention to anhydrous and inert atmosphere techniques during the lithiation-borylation step is critical for achieving high yields.

References

An In-depth Technical Guide to the Formation Mechanisms of Pyrazole-3-boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the primary synthetic routes for obtaining pyrazole-3-boronic acid and its derivatives. It covers the core mechanisms, experimental protocols, and quantitative data associated with each method, offering a comprehensive resource for chemists in academia and industry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and functional materials through Suzuki-Miyaura cross-coupling reactions.[1] The pyrazole moiety is a common scaffold in medicinal chemistry, and the introduction of a boronic acid group at the 3-position allows for versatile functionalization. This document outlines the predominant mechanisms for the formation of this compound, providing detailed experimental insights and data to aid in the practical application of these synthetic strategies.

Key Synthetic Methodologies and their Mechanisms

The synthesis of this compound can be broadly categorized into two primary strategies: deprotonative borylation and transition metal-catalyzed C-H borylation . A third, more specialized method involving cycloaddition reactions also provides access to borylated pyrazoles.

Deprotonative Borylation via Lithiation

This classical approach involves the deprotonation of a protected pyrazole at the C3 position using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a boron electrophile.

Mechanism:

The reaction proceeds in a two-step fashion:

-

Deprotonation: A protected pyrazole, commonly with a tetrahydropyranyl (THP) group on the nitrogen to prevent N-deprotonation, is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures. The C3 proton is the most acidic carbon-bound proton, leading to regioselective lithiation.

-

Borylation: The resulting pyrazole-3-lithium species is then treated with an electrophilic boron reagent, typically triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Experimental Protocol: Synthesis of 1H-Pyrazole-3-boronic acid [2]

-

Materials:

-

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

n-Butyllithium (n-BuLi, 2.5 M in hexane, 33 mL, 82.5 mmol)

-

Triisopropylborane (12.7 mL, 55 mmol)

-

2M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (NaOH)

-

Toluene

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

A solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium is added slowly, maintaining the temperature at -78 °C.

-

Triisopropylborane is then added dropwise, ensuring the temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature over 4 hours.

-

The reaction is quenched with 2M HCl, and the solvent is removed under reduced pressure.

-

The pH of the aqueous residue is adjusted to 6 with 1M NaOH, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed sequentially with toluene and petroleum ether, and then triturated with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | [2] |

| Yield | 48% (2.7 g) | [2] |

| Purity | Sufficient for subsequent reactions without further purification | [2] |

Logical Workflow Diagram:

Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct borylation of pyrazole C-H bonds catalyzed by iridium complexes. This method avoids the use of stoichiometric organometallic reagents and often provides high regioselectivity.

Mechanism:

The catalytic cycle for iridium-catalyzed C-H borylation is generally accepted to involve the following key steps:

-

Oxidative Addition: The active iridium catalyst undergoes oxidative addition to the B-B or B-H bond of the borylating agent (e.g., B₂pin₂ or HBpin).

-

C-H Activation: The resulting iridium-boryl complex coordinates to the pyrazole substrate and activates a C-H bond, typically through a concerted metalation-deprotonation pathway. For pyrazole, the C3 and C5 positions are electronically favored for borylation.

-

Reductive Elimination: The borylated pyrazole is formed through reductive elimination from the iridium intermediate, regenerating the active catalyst.

The regioselectivity is influenced by both steric and electronic factors.[3] For unsubstituted pyrazole, borylation can occur at both the C3 and C5 positions.

Experimental Protocol: General Procedure for Ir-Catalyzed Borylation

-

Materials:

-

Pyrazole substrate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (catalyst precursor)

-

dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)

-

Cyclooctane (solvent)

-

-

Procedure:

-

In a glovebox, the pyrazole substrate, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy are combined in a reaction vessel.

-

Anhydrous cyclooctane is added, and the vessel is sealed.

-

The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) for a designated time.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel to isolate the desired borylated pyrazole product.

-

Quantitative Data:

While a specific dataset for this compound was not detailed in the provided search results, related iridium-catalyzed borylations of heterocycles report yields that are generally moderate to high, often in the range of 60-90%, depending on the substrate and reaction conditions.

Catalytic Cycle Diagram:

Copper-Catalyzed Aminoboration of Hydrazones

This method provides a highly regioselective route to borylated pyrazoles from readily available hydrazones. It involves the copper-catalyzed addition of a B-N sigma bond to a C-C pi bond.[4][5]

Mechanism:

The reaction is proposed to proceed through the following steps:

-

Coordination: The copper catalyst coordinates to the alkyne moiety of the hydrazone substrate.

-

Aminoboration: This is followed by an intramolecular aminoboration, where the nitrogen of the hydrazone and the boron from the borylating agent add across the alkyne.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent aromatization to form the stable pyrazole ring, with the boron exclusively at the 3-position.

This method is advantageous as it produces a single regioisomer and tolerates functional groups that are incompatible with lithiation-based methods.[4]

Experimental Protocol: Copper-Catalyzed Aminoboration [4]

-

Materials:

-

Hydrazone substrate

-

Borylating agent (e.g., B₂pin₂)

-

Cu(OTf)₂ (catalyst)

-

Solvent (e.g., 1,2-dichloroethane)

-

-

Procedure:

-

The hydrazone substrate, borylating agent, and Cu(OTf)₂ are combined in a reaction vessel under an inert atmosphere.

-

The solvent is added, and the mixture is heated (e.g., 40-110 °C) until the reaction is complete as monitored by TLC or GC-MS.

-

The reaction mixture is cooled, and the solvent is removed.

-

The crude product is purified by column chromatography to yield the borylated pyrazole.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Cu(OTf)₂ | [4] |

| Regioselectivity | Exclusive formation of one regioisomer | [4] |

| Yields | Generally good (e.g., up to 70% conversion reported in optimization studies) | [4] |

Reaction Pathway Diagram:

Summary and Outlook

The formation of this compound can be achieved through several distinct mechanistic pathways. The choice of method depends on factors such as the availability of starting materials, desired regioselectivity, and functional group tolerance.

-

Deprotonative borylation is a well-established and reliable method, particularly for large-scale synthesis, though it requires cryogenic conditions and the use of pyrophoric reagents.

-

Iridium-catalyzed C-H borylation represents a more modern, atom-economical approach that offers direct access to borylated pyrazoles from the parent heterocycle, though catalyst cost and optimization can be considerations.

-

Copper-catalyzed aminoboration provides an elegant and highly regioselective route from hydrazone precursors, showcasing the power of transition metal catalysis in constructing complex heterocyclic systems.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, as well as methods that allow for even greater control over regioselectivity in the borylation of substituted pyrazoles. The continued development of these synthetic tools will undoubtedly accelerate the discovery and development of new pyrazole-containing pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to Pyrazole-3-boronic Acid and its Pinacol Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrazole-3-boronic acid and its pinacol ester derivative, two critical building blocks in modern medicinal chemistry and drug discovery. The document details their synthesis, chemical properties, and extensive applications, with a particular focus on their utility in Suzuki-Miyaura cross-coupling reactions and the development of targeted therapeutics. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of key chemical transformations and biological signaling pathways to serve as a practical resource for researchers in the field.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug design. The functionalization of the pyrazole ring is key to modulating the pharmacological profile of these compounds. This compound and its pinacol ester derivative have emerged as indispensable reagents for this purpose, offering a versatile handle for the introduction of diverse substituents through robust and efficient chemical transformations.

The primary utility of these compounds lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. The pinacol ester of this compound offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.

This guide will delve into the synthesis of these key intermediates, explore their chemical characteristics, and provide a detailed examination of their application in constructing molecules that target critical signaling pathways in diseases such as cancer.

Synthesis of this compound and its Pinacol Ester

The efficient synthesis of this compound and its pinacol ester is crucial for their widespread use. Several synthetic routes have been developed, primarily involving the borylation of a pre-functionalized pyrazole ring.

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of an N-protected pyrazole followed by reaction with a borate ester and subsequent hydrolysis.

General Synthetic Workflow:

Figure 1: General workflow for the synthesis of this compound.

Synthesis of this compound Pinacol Ester

The pinacol ester is often synthesized from a halogenated pyrazole precursor via a palladium-catalyzed borylation reaction or through a lithium-halogen exchange followed by borylation.

Method 1: Palladium-Catalyzed Borylation

This method involves the reaction of a halopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Method 2: Lithium-Halogen Exchange

This route utilizes an organolithium reagent to generate a lithiated pyrazole intermediate from a halopyrazole, which is then reacted with a boron source like isopropoxyboronic acid pinacol ester.[3]

General Synthetic Workflow (Lithium-Halogen Exchange):

Figure 2: Workflow for this compound pinacol ester synthesis.

Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Boronic Acid Synthesis | N-Protected Pyrazole | n-BuLi, Triisopropyl borate, HCl | ~40-60% | Direct borylation of the pyrazole core. | Requires cryogenic temperatures. |

| Pinacol Ester (Pd-cat.) | 3-Halopyrazole | Bis(pinacolato)diboron, Pd catalyst, Base | ~70-90% | High yielding, milder conditions. | Cost of palladium catalyst. |

| Pinacol Ester (Li-Halex) | 3-Halopyrazole | n-BuLi, Isopropoxyboronic acid pinacol ester | ~50-70% | Avoids palladium. | Requires cryogenic temperatures. |

Chemical Properties and Reactivity

This compound and its pinacol ester are white to off-white solids. The pinacol ester exhibits greater stability towards air and moisture and has better solubility in organic solvents compared to the free boronic acid, making it more convenient for many applications.

The key reactivity of these compounds is centered around the carbon-boron bond, which enables the transmetalation step in the Suzuki-Miyaura coupling. The pyrazole ring itself can also undergo further functionalization, although the presence of the boronic acid/ester group can influence the regioselectivity of such reactions.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound pinacol ester is an excellent substrate for this reaction. It allows for the efficient formation of a C-C bond between the C3 position of the pyrazole and an aryl, heteroaryl, or vinyl group from a corresponding halide or triflate.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of coupling partners.

Applications in Drug Discovery

The pyrazole scaffold is a key component of many kinase inhibitors and other targeted therapies. This compound and its pinacol ester are instrumental in the synthesis of libraries of pyrazole derivatives for screening against various biological targets.

Targeting Kinase Signaling Pathways

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in oncology. Pyrazole derivatives have shown potent inhibitory activity against these kinases.[4][5]

Figure 4: Inhibition of EGFR/VEGFR signaling by pyrazole derivatives.

Table of IC50 Values for Pyrazole Derivatives Targeting EGFR and VEGFR:

| Compound Class | Target | IC50 (µM) | Reference |

| Fused Pyrazoles | EGFR | 0.06 - 0.71 | [4] |

| Fused Pyrazoles | VEGFR-2 | 0.21 - 0.27 | [4] |

| Pyrazole-Thiophene Hybrids | EGFR (wild-type) | 16.25 | [6] |

| Pyrazole-Thiophene Hybrids | EGFR (T790M mutant) | 17.8 | [6] |

| Pyrazole-Thiophene Hybrids | VEGFR-2 | 35.85 | [6] |

| Pyrazole-Thiadiazoles | EGFR | 0.024 | [7] |

| Pyrazolinone Chalcones | VEGFR-2 | 0.00893 | [8] |

The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell survival, proliferation, and metabolism, and are frequently hyperactivated in cancer. Pyrazole-based inhibitors have been developed to target key kinases in these pathways.[9][10]

Figure 5: Targeting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Table of IC50 Values for Pyrazole Derivatives Targeting PI3K/Akt/mTOR and MAPK/ERK Pathway Kinases:

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazolinone Chalcones | PI3K | - | [11] |

| Pyrazolinone Chalcones | Akt | - | [11] |

| Pyrazolylpyrroles | ERK2 | - | [12] |

| Thioflavone Derivatives | ERK | - | [13] |

Note: Specific IC50 values for PI3K/Akt were not provided in the cited abstract, but inhibitory activity was demonstrated.

Experimental Protocols

Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester[3]

This protocol is adapted from a patented procedure and describes the synthesis via a lithium-halogen exchange reaction.

Materials:

-

3-Iodo-1-methyl-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropoxyboronic acid pinacol ester

-

n-Butyllithium (n-BuLi) in hexanes

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 eq) and isopropoxyboronic acid pinacol ester (1.2-1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to between -65°C and -50°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.3-1.5 eq) dropwise, maintaining the internal temperature below -50°C.

-

Stir the reaction mixture at this low temperature for 2-4 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or crystallization to obtain 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

General Procedure for Suzuki-Miyaura Coupling[14][15]

This protocol provides a general method for the coupling of a pyrazole boronic acid pinacol ester with an aryl halide.

Materials:

-

This compound pinacol ester (1.1-1.5 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

-

Base (e.g., Cs2CO3, K2CO3, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, THF/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a pressure flask or Schlenk tube, add the aryl halide, this compound pinacol ester, base, and a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas (repeat 3x).

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound and its pinacol ester derivative are highly valuable and versatile reagents in organic synthesis and medicinal chemistry. Their utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the construction of complex molecular architectures. As demonstrated, these building blocks are integral to the development of potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide has provided a comprehensive overview of their synthesis, properties, and applications, along with practical experimental protocols, to aid researchers in leveraging these important compounds in their drug discovery and development efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Substituted Pyrazole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of annular prototropic tautomerism in substituted pyrazole boronic acids. Pyrazole boronic acids are crucial building blocks in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Understanding their tautomeric behavior is critical as the presence of different tautomers can significantly influence reactivity, physicochemical properties, and biological activity. This document outlines the theoretical basis of tautomerism in these molecules, the factors governing the equilibrium, and the experimental and computational methods used for their characterization.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, the annular proton can reside on either of the two nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in an equilibrium between two distinct tautomeric forms. For an asymmetrically substituted pyrazole, such as a pyrazole boronic acid, this equilibrium is dynamic and the relative population of each tautomer is dependent on several factors.[1] The interconversion between these forms is typically a rapid process, which can lead to averaged signals in spectroscopic analyses like NMR at room temperature.[1]

The position of the boronic acid group on the pyrazole ring dictates the nature of the tautomeric equilibrium. For instance, in a 3(5)-substituted pyrazole, the proton shift between N1 and N2 results in two different constitutional isomers, fundamentally altering the molecule's electronic and steric profile.

The Tautomeric Equilibrium

The equilibrium between the two tautomers of a substituted pyrazole boronic acid can be represented as a dynamic process. The relative stability of each tautomer determines its population in a given environment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Pyrazole-3-boronic Acid

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a versatile building block in medicinal chemistry and fine chemical synthesis. The document outlines the molecule's reactivity, supported by structural data, and provides detailed experimental protocols for its synthesis and common reactions.

Introduction

This compound is a bifunctional molecule featuring a pyrazole ring and a boronic acid group. The pyrazole ring, an electron-rich nitrogen-containing heterocycle, is a common motif in pharmacologically active compounds, contributing to favorable target interactions and pharmacokinetic properties.[1] The boronic acid moiety serves as a key functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] Understanding the distinct reactive sites within this molecule is crucial for its effective utilization in the synthesis of complex molecular architectures for drug discovery and materials science.

Electronic Properties and Reactive Sites

The reactivity of this compound is governed by the interplay of the electronic properties of the pyrazole ring and the boronic acid group.

The Pyrazole Ring

Pyrazoles are aromatic, five-membered heterocycles containing two adjacent nitrogen atoms. The pyrazole ring is generally considered an electron-rich system.[3] Its reactivity is characterized by distinct nucleophilic and electrophilic centers.

-

Nucleophilic Sites: The nitrogen atoms and the C4 carbon are the primary nucleophilic sites.[3][4] The pyridine-like nitrogen (N2) is particularly nucleophilic.[3] The N1, N2, and C4 positions are susceptible to attack by electrophiles. Electrophilic substitution, such as halogenation or nitration, typically occurs at the C4 position.[5]

-

Electrophilic Sites: The C3 and C5 positions of the pyrazole ring are considered electrophilic and are susceptible to attack by nucleophiles.[3][4]

The Boronic Acid Group

The boronic acid group (-B(OH)₂) is a versatile functional group with a Lewis acidic boron atom.

-

Electrophilic Site: The boron atom is electron-deficient and acts as a Lewis acid, readily accepting a pair of electrons from nucleophiles.[6] This electrophilic nature is central to its role in catalysis and as a substrate in cross-coupling reactions. In aqueous solutions, the boronic acid can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6]

-

Reactivity in Suzuki-Miyaura Coupling: In the presence of a palladium catalyst and a base, the boronic acid is converted into a more nucleophilic boronate species, which then participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]

Visualization of Reactive Sites

The following diagram illustrates the key electrophilic and nucleophilic centers within the this compound molecule.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Summary of Reactivity

The following table summarizes the expected reactivity at each key position of this compound based on established principles of pyrazole and boronic acid chemistry.

| Position | Atom | Type | Common Reactions | Notes |

| 1 | N | Nucleophilic | Alkylation, Arylation (e.g., Chan-Lam coupling)[7] | The N-H proton is acidic and can be deprotonated. |

| 2 | N | Nucleophilic | Coordination to metals, Protonation | The lone pair is available for donation. |

| 3 | C | Electrophilic | Site of boronic acid attachment. | Susceptible to nucleophilic attack under certain conditions. |

| 4 | C | Nucleophilic | Electrophilic substitution (e.g., halogenation, nitration)[5] | The most reactive carbon on the ring towards electrophiles. |

| 5 | C | Electrophilic | Susceptible to nucleophilic attack. | Reactivity is influenced by substituents on the ring. |

| - | B | Electrophilic | Suzuki-Miyaura coupling,[1][2] Complexation with Lewis bases[6] | Acts as a Lewis acid. |

Experimental Protocols

Synthesis of 1H-Pyrazole-3-boronic Acid

This protocol is adapted from established literature procedures.[8][9]

Workflow Diagram:

Caption: Workflow for the synthesis of 1H-pyrazole-3-boronic acid.

Methodology:

-

A solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol) in tetrahydrofuran (THF, 50 mL) is cooled to -78 °C.[8]

-

n-Butyllithium (n-BuLi, 33 mL, 2.5 M in hexane, 82.5 mmol) is added slowly to the solution.[8]

-

Triisopropylborane (12.7 mL, 55 mmol) is then added dropwise, ensuring the reaction temperature is maintained at -70 °C.[8]

-

The reaction mixture is stirred at -70 °C for 1 hour.[8]

-

The mixture is then allowed to warm slowly to room temperature over a period of 4 hours.[8]

-

The reaction is quenched by the addition of 2M hydrochloric acid (HCl).[8]

-

The solvent is removed under vacuum.[8]

-

The pH of the resulting mixture is adjusted to 6 using a 1M sodium hydroxide (NaOH) solution, which induces the formation of a precipitate.[8]

-

The precipitate is collected by filtration.[8]

-

The solid is washed sequentially with toluene and petroleum ether.[8]

-

The product is further purified by grinding with ethyl acetate to yield 1H-pyrazole-3-boronic acid as a white solid.[8]

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol illustrating the use of this compound as a coupling partner.

Logical Relationship Diagram:

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

To a mixture of an aryl bromide (e.g., 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide, 1.0 equiv) in a solvent system like toluene, water, and ethanol, add 1H-pyrazole-3-boronic acid (2.0 equiv).[9]

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).[9]

-

Add a base, such as potassium carbonate (K₂CO₃, 3.0 equiv).[9]

-

Degas the resulting mixture three times and then heat to 100 °C for 16 hours.[9]

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with brine.[9]

-

The organic phase is dried, evaporated, and the residue is purified by chromatography to yield the desired 3-aryl-pyrazole product.[9]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is defined by the distinct nucleophilic and electrophilic sites on both the pyrazole ring and the boronic acid group. The nucleophilic character of the nitrogen atoms and the C4 position allows for functionalization via electrophilic attack, while the electrophilic nature of the boron atom is exploited in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. A thorough understanding of these reactive properties, as detailed in this guide, is essential for leveraging this molecule to its full potential in the fields of medicinal chemistry, agrochemicals, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 376584-63-3 [chemicalbook.com]